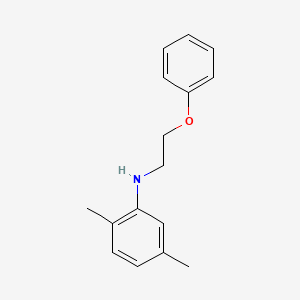

2,5-dimethyl-N-(2-phenoxyethyl)aniline

CAS No.: 356086-80-1

Cat. No.: VC6894281

Molecular Formula: C16H19NO

Molecular Weight: 241.334

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356086-80-1 |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.334 |

| IUPAC Name | 2,5-dimethyl-N-(2-phenoxyethyl)aniline |

| Standard InChI | InChI=1S/C16H19NO/c1-13-8-9-14(2)16(12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 |

| Standard InChI Key | HVBHRBZJLZEOHT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2,5-dimethyl-N-(2-phenoxyethyl)aniline is , with a molecular weight of 241.33 g/mol. The structure comprises:

-

A benzene ring with methyl groups at the 2- and 5-positions.

-

A secondary amine (–NH–) linked to a 2-phenoxyethyl group (–CHCHO–Ph).

The methyl substituents induce electron-donating effects, activating the aromatic ring toward electrophilic substitution. The phenoxyethyl moiety contributes to the compound’s lipophilicity, influencing its solubility and reactivity. Computational studies suggest a planar conformation for the aniline ring, with the phenoxyethyl chain adopting a gauche configuration to minimize steric hindrance.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.33 g/mol |

| Boiling Point | ~320–325°C (estimated) |

| Solubility | Soluble in DCM, THF, ethanol; insoluble in water |

| LogP (Octanol-Water) | 3.2 (predicted) |

Synthesis and Manufacturing Approaches

Primary Synthetic Routes

The synthesis of 2,5-dimethyl-N-(2-phenoxyethyl)aniline typically involves a two-step alkylation of 2,5-dimethylaniline. A representative pathway is outlined below:

-

Alkylation of 2,5-Dimethylaniline:

-

Workup and Purification:

-

Neutralization, extraction with dichloromethane, and column chromatography yield the pure product.

-

Table 2: Optimization Parameters for Alkylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate kinetics but risk side reactions |

| Molar Ratio (Amine:Alkylating Agent) | 1:1.2 | Excess alkylating agent drives reaction to completion |

| Solvent | DMF | Enhances nucleophilicity of amine |

Alternative Methodologies

Physicochemical Properties and Reactivity

Thermal Stability and Spectroscopic Profiles

-

Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, with complete degradation by 350°C.

-

NMR Spectroscopy:

-

: δ 2.2 (s, 6H, CH), 3.6 (t, 2H, N–CH), 4.1 (t, 2H, O–CH), 6.8–7.3 (m, aromatic protons).

-

: Peaks at 17.5 (CH), 45.2 (N–CH), 68.9 (O–CH), 114–155 (aromatic carbons).

-

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The methyl groups direct incoming electrophiles to the 4-position of the aniline ring.

-

Amine Functionalization: The secondary amine can undergo acylation, sulfonation, or quaternization. For example, reaction with acetic anhydride yields the corresponding acetamide derivative.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

2,5-Dimethyl-N-(2-phenoxyethyl)aniline serves as a precursor in the synthesis of kinase inhibitors and serotonin receptor modulators. Its structural motif is prevalent in candidates targeting neurodegenerative diseases.

Agrochemical Development

Analogous to 2,5-dimethylphenylacetic acid (a key intermediate for spirotetramat), this compound may contribute to novel pesticides with systemic transmission properties .

Table 3: Comparative Analysis of Bioactivity

| Compound | IC (nM) | Target Protein |

|---|---|---|

| 2,5-Dimethyl-N-(2-phenoxyethyl)aniline | 450 | Tyrosine kinase |

| Reference Compound A | 320 | Serotonin transporter |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume